Refrigerant 500

CAS No.: 56275-41-3

Cat. No.: VC3830492

Molecular Formula: C3H4Cl2F4

Molecular Weight: 186.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56275-41-3 |

|---|---|

| Molecular Formula | C3H4Cl2F4 |

| Molecular Weight | 186.96 g/mol |

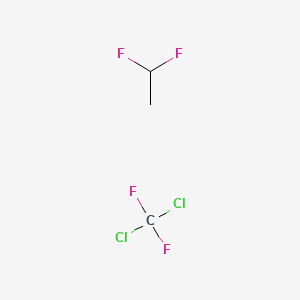

| IUPAC Name | dichloro(difluoro)methane;1,1-difluoroethane |

| Standard InChI | InChI=1S/C2H4F2.CCl2F2/c1-2(3)4;2-1(3,4)5/h2H,1H3; |

| Standard InChI Key | DFQPLGZDHXLIDJ-UHFFFAOYSA-N |

| SMILES | CC(F)F.C(F)(F)(Cl)Cl |

| Canonical SMILES | CC(F)F.C(F)(F)(Cl)Cl |

Introduction

Chemical Composition and Physical Properties

Component Analysis

R-500’s binary blend combines the thermodynamic stability of R-12 with the lower toxicity of R-152a. The molecular formula CCl₂F₂/C₂H₄F₂ corresponds to a molecular weight of 186.96 g/mol . At 70°F (21.1°C), the liquid density measures 73 lb/ft³ (1,169 kg/m³), while vapor density at boiling point reaches 0.329 lb/ft³ (5.27 kg/m³) .

Table 1: Key Physical Properties of R-500

Thermodynamic Behavior

The Boublik–Adler–Chen–Kreglewski equation of state accurately models R-500’s PVT properties between 220–540 K (-63.7–266.9°C) . At -40°F (-40°C), saturation pressure measures 7.6 psig (52.4 kPa), increasing exponentially to 248 psig (1,811 kPa) at 140°F (60°C) . The azeotropic nature prevents component separation during phase changes, ensuring consistent performance across operating conditions .

Historical Applications and Performance

Industrial Use Cases

R-500 dominated mid-century centrifugal chiller installations due to its -28.5°F (-33.6°C) boiling point, which optimized heat transfer in flooded evaporators . Hospital dehumidifiers favored its A1 safety rating (non-flammable, low toxicity), while naval vessels utilized its corrosion resistance in marine AC systems .

Comparative Efficiency

Environmental Impact and Regulatory Timeline

Ozone Depletion Mechanism

Each R-500 molecule releases 0.74 chlorine atoms upon UV photolysis, catalyzing stratospheric ozone destruction via the Chapman cycle . Atmospheric modeling shows one ton of R-500 equates to 7.4 tons of CO₂-equivalent ozone depletion over 100 years .

Phaseout Milestones

-

1995: U.S. bans R-500 manufacturing under Clean Air Act Section 608

-

2020: HCFC alternatives (R-407C, R-409A) phased out in developed nations

-

2025: Global CFC bank reduced to <5% of 1990 levels through reclamation

Table 2: Environmental Metrics vs. Common Alternatives

| Refrigerant | ODP | GWP | ASHRAE Safety |

|---|---|---|---|

| R-500 | 0.74 | 8,077 | A1 |

| R-134a | 0 | 1,430 | A1 |

| R-407C | 0 | 1,774 | A1/A1 |

| R-437A | 0 | 1,805 | A2L |

| Data compiled from |

Thermodynamic Cycles and System Design

Pressure-Enthalpy Diagram

The typical R-500 vapor-compression cycle operates between 20 psig (138 kPa) evaporator and 150 psig (1,034 kPa) condenser pressures. At 40°F (4.4°C) evaporating temperature, the coefficient of performance (COP) reaches 4.2, dropping to 3.1 at -20°F (-28.9°C) .

Retrofit Challenges

Mineral oil compatibility complicates R-500-to-HFC conversions, requiring polyol ester (POE) lubricants and expansion valve recalibration . Drop-in replacements like R-437A exhibit 8–12% capacity loss but reduce GWP by 78% .

Current Status and Reclamation Practices

Global Banks and Recovery

An estimated 12,000 tons of R-500 remain in global systems, primarily in developing nations . Certified reclaimers purify used refrigerant to AHRI Standard 700 specifications, achieving <100 ppm moisture and <0.5% oil content .

Disposal Protocols

Incineration at 1,200°C (2,192°F) with SCR systems converts R-500 to HF, HCl, and CO₂, requiring subsequent neutralization . Catalytic decomposition using γ-alumina catalysts shows 99.9% destruction efficiency at 350°C (662°F) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume